3-(3-Bromo-4-methoxyphenyl)propan-1-ol
Description
Structural and Functional Importance of the 3-Bromo-4-methoxyphenyl Moiety in Organic Chemistry
The 3-bromo-4-methoxyphenyl group is a key structural element that imparts distinct properties to the parent molecule. The presence and positioning of the bromine atom and the methoxy (B1213986) group on the benzene (B151609) ring are crucial in determining the molecule's electronic characteristics, reactivity, and potential for intermolecular interactions.
The bromine atom, a halogen, is an electron-withdrawing group that influences the aromatic ring's electron density. Its presence can enhance the lipophilicity of a compound, a property that can affect its ability to cross biological membranes. Furthermore, bromine can participate in a specific type of non-covalent interaction known as halogen bonding. nih.govresearchgate.net This interaction, where the bromine atom acts as a Lewis acid, can play a significant role in molecular recognition and the formation of stable ligand-receptor complexes in biological systems. researchgate.netacs.org
| Functional Group | Position | Electronic Effect | Key Physicochemical Influences | Potential Interactions |
|---|---|---|---|---|
| Bromo (-Br) | 3- (meta) | Electron-withdrawing (Inductive), Weakly deactivating | Increases lipophilicity, enhances thermal stability. researchgate.net | Halogen bonding. researchgate.net |
| Methoxy (-OCH₃) | 4- (para) | Electron-donating (Resonance), Activating | Influences polarity and solubility, can improve metabolic stability. nih.gov | Hydrogen bond acceptor. |
Overview of Substituted Phenylpropanol Frameworks in Chemical Research
The phenylpropanol framework consists of a benzene ring attached to a three-carbon alcohol chain. This structure is a common scaffold found in a wide array of natural products and synthetic compounds with diverse biological activities. nih.gov Phenylpropanoids, for instance, are a class of plant metabolites that serve essential functions, from providing structural integrity (lignin) to protecting against UV radiation and pathogens. nih.gov
In synthetic chemistry, the phenylpropanol skeleton is a valuable building block. The hydroxyl (-OH) group of the propanol (B110389) chain is a versatile functional handle that can be readily converted into other functional groups, such as esters, ethers, and aldehydes. The phenyl ring can undergo various substitution reactions, allowing for the introduction of different functionalities to modulate the molecule's properties.
Research into substituted phenylpropanols is extensive, with studies focusing on their synthesis and application in various fields. For example, derivatives of phenylpropanol are investigated for their potential use in pharmaceuticals and agrochemicals. The specific nature and position of substituents on the phenyl ring can dramatically alter the biological activity and physical properties of these compounds.
| Compound Name | Substitution Pattern | Area of Research Interest |
|---|---|---|
| 3-(4-Methoxyphenyl)propan-1-ol (B1214212) | Methoxy group at para-position | Intermediate in organic synthesis. |
| 3-(4-Bromophenyl)propan-1-ol | Bromo group at para-position | Reagent in the synthesis of fungicidal compounds. |
| 3-Methoxy-1-propanol | Methoxy group on the propanol chain | Synthesis building block for pharmaceutically active compounds. |
Current Academic Interest and Identified Research Gaps Pertaining to Halogenated Phenylpropanols
Halogenated organic compounds are of significant interest in modern chemical research, particularly in the fields of medicinal chemistry and materials science. mt.comscience.gov The introduction of halogen atoms into an organic molecule can profoundly alter its physicochemical properties, including its size, conformation, lipophilicity, and metabolic stability. nih.gov It is a widely used strategy to enhance the biological activity of drug candidates. researchgate.net
Specifically, brominated aromatic compounds are recognized for their utility as synthetic intermediates. researchgate.net The bromine atom can be easily replaced by other functional groups through various cross-coupling reactions, making brominated compounds valuable precursors for constructing complex molecular architectures. researchgate.net The ability of bromine to participate in halogen bonding further adds to its importance in designing molecules with specific binding properties. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVIDQUKPNLNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 3 3 Bromo 4 Methoxyphenyl Propan 1 Ol
Convergent and Divergent Synthetic Pathways
The construction of 3-(3-bromo-4-methoxyphenyl)propan-1-ol can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.
Construction of the 3-Bromo-4-methoxyphenyl Aromatic System
A crucial component of any synthesis is the efficient construction of the core aromatic system. The 3-bromo-4-methoxyphenyl moiety is typically assembled from commercially available precursors. A common starting material is 4-methoxybenzaldehyde, which can be selectively brominated at the 3-position. The solvent-free bromination using reagents like 1,3-di-n-butylimidazolium tribromide offers an environmentally benign route to 3-bromo-4-methoxybenzaldehyde (B45424). wikipedia.org
Alternatively, a convergent approach can involve the coupling of two fragments. For instance, a Suzuki-Miyaura coupling reaction can be employed to connect a suitably functionalized boronic acid or ester with a brominated aromatic partner, allowing for the late-stage introduction of the bromo and methoxy (B1213986) substituents. organic-chemistry.org
Elaboration of the Propan-1-ol Side Chain
Once the 3-bromo-4-methoxyphenyl core is in hand, the three-carbon propan-1-ol side chain can be introduced through various methods. A common strategy involves the extension of the carbon chain from 3-bromo-4-methoxybenzaldehyde. This can be achieved via a Wittig reaction with a two-carbon ylide to form a cinnamate (B1238496) ester, followed by reduction of both the double bond and the ester functionality.
Another approach is the reaction of 3-bromo-4-methoxybenzaldehyde with a Grignard or organolithium reagent containing a protected two-carbon unit, followed by deprotection and subsequent functional group manipulation. A more direct route involves the reaction with ethylmagnesium bromide to form the corresponding secondary alcohol, which can then be oxidized to the propiophenone (B1677668) and subsequently reduced.
A convergent strategy could involve the coupling of a 3-bromo-4-methoxyphenyl halide with a three-carbon building block already possessing the alcohol functionality or a precursor. For example, a Heck reaction between 3-bromo-4-methoxy-iodobenzene and allyl alcohol, followed by reduction of the double bond, would yield the target compound. nih.govorganic-chemistry.org
Stereospecific and Enantioselective Synthesis
The creation of chiral centers in a controlled manner is a cornerstone of modern organic synthesis, particularly for the preparation of biologically active molecules. The synthesis of enantiomerically enriched this compound can be achieved through several stereoselective strategies.
Chiral Auxiliary and Catalyst-Controlled Approaches, including Bromoacetal Methodologies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a derivative of 3-(3-bromo-4-methoxyphenyl)propionic acid. researchgate.net Subsequent diastereoselective reactions, such as alkylation or aldol (B89426) condensation, followed by removal of the auxiliary, would yield the desired enantiomer of the target molecule.
Catalyst-controlled approaches offer an efficient alternative to the use of stoichiometric chiral auxiliaries. Asymmetric hydrogenation or transfer hydrogenation of the precursor ketone, 1-(3-bromo-4-methoxyphenyl)propan-1-one, using a chiral catalyst can provide the enantiomerically enriched alcohol. For instance, reductases from microorganisms like Saccharomyces cerevisiae have been shown to reduce similar ketones with high enantioselectivity. nih.gov
While not explicitly detailed in the literature for this specific compound, bromoacetal methodologies represent a potential stereoselective approach. These methods typically involve the reaction of a chiral bromoacetal with a nucleophile, where the stereocenter on the acetal (B89532) directs the approach of the nucleophile, leading to a diastereoselective bond formation. Subsequent transformations can then unveil the desired chiral alcohol.
Diastereoselective Reductions of Precursor Ketones
The diastereoselective reduction of a precursor ketone bearing a pre-existing stereocenter is a powerful strategy for controlling the stereochemistry of a newly formed alcohol. For instance, if an asymmetric aldol reaction is used to introduce a hydroxyl group at the C2 position of the propanone side chain, the subsequent reduction of the ketone at C1 can be directed by this existing stereocenter.
Substrate-controlled reductions using bulky hydride reagents often lead to high diastereoselectivity. The choice of reducing agent and reaction conditions can influence which diastereomer is formed preferentially. For example, chelation-controlled reductions, where a metal ion coordinates to both the existing hydroxyl group and the ketone, can lock the conformation of the molecule and direct the hydride attack from a specific face.
Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound and its Derivatives
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as a versatile handle for further functionalization through these powerful reactions, enabling the synthesis of a diverse library of derivatives.
Table 1: Overview of Transition Metal-Catalyzed Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp) |
The Suzuki-Miyaura coupling reaction is a highly versatile method for forming carbon-carbon bonds. organic-chemistry.org The bromide of this compound can be readily coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters to introduce new substituents at the 3-position of the phenyl ring. nih.govacs.org This reaction is known for its mild reaction conditions and tolerance of various functional groups.
The Heck reaction provides a powerful method for the arylation of alkenes. nih.govorganic-chemistry.org this compound can be coupled with various alkenes in the presence of a palladium catalyst to generate derivatives with extended conjugation. The stereochemical outcome of the Heck reaction is typically trans for the newly formed double bond.
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of an alkynyl group onto the 3-position of the phenyl ring of the target molecule, opening up possibilities for further transformations of the alkyne functionality.
These transition metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the creation of a vast array of complex molecules with potential applications in various fields of chemical research.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Methoxybenzaldehyde |
| 3-Bromo-4-methoxybenzaldehyde |
| 1,3-di-n-butylimidazolium tribromide |
| 3-(3-Bromo-4-methoxyphenyl)propionic acid |
| 1-(3-Bromo-4-methoxyphenyl)propan-1-one |
| Allyl alcohol |
Novel Cascade and Multicomponent Reactions
Cascade reactions, also known as tandem or domino reactions, offer an elegant approach to molecular synthesis by enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. rsc.org This strategy is highly efficient in terms of atom economy and can rapidly build molecular complexity from simple starting materials. rsc.orgnih.gov
The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. organic-chemistry.orgbeilstein-journals.org This reaction can lead to a variety of products depending on the reaction conditions and the nature of the nucleophile that terminates the sequence. organic-chemistry.orgutexas.edu In the context of synthesizing analogs of this compound, a Prins cyclization could be employed to construct a tetrahydropyran (B127337) (THP) ring, which is a common structural motif in natural products. beilstein-journals.orgnih.gov
The reaction is initiated by the activation of the carbonyl compound by a Lewis or Brønsted acid, followed by the nucleophilic attack of the alkene. The resulting oxocarbenium ion intermediate can then be trapped by a nucleophile. nih.gov Strategies involving a Prins cyclization followed by a ring-opening step can provide access to functionalized acyclic structures. For example, a homoallylic alcohol can react with an aldehyde to form a cyclic intermediate, which upon subsequent cleavage could yield a substituted propan-1-ol derivative. The stereochemical outcome of the Prins cyclization can often be controlled, leading to the formation of specific diastereomers. beilstein-journals.org However, competing side reactions such as the oxonia-Cope rearrangement can sometimes lead to a loss of stereochemical information. nih.gov
Intramolecular O-H insertion reactions provide a direct method for the formation of cyclic ethers. These reactions typically involve a metal-carbene intermediate that inserts into an O-H bond within the same molecule. Catalytic enantioselective versions of this reaction have been developed, offering a route to chiral cyclic ethers. nih.govresearchgate.net
For a brominated alcohol, this strategy could potentially lead to the formation of spirocyclic systems. The reaction would involve the generation of a carbene from a suitable precursor, such as a diazo compound, which then undergoes an intramolecular insertion into the hydroxyl group. The presence of the bromine atom on the aromatic ring could influence the electronic properties of the system and potentially the reactivity of the carbene. While the direct application to this compound itself to form a spirocycle might be challenging without further modification, the principle of intramolecular O-H insertion is a powerful tool for constructing complex oxygen-containing heterocycles in related systems. Copper and rhodium catalysts are commonly employed for these transformations. researchgate.net The steric and electronic properties of both the alcohol and the diazo precursor can significantly impact the efficiency and selectivity of the reaction. nih.gov
Sustainable and Scalable Synthetic Methodologies
The development of green and scalable synthetic routes is a major focus in modern organic chemistry, aiming to reduce environmental impact and improve economic viability. nih.govnih.gov
Catalytic hydrogenation is a fundamental and widely used reaction for the reduction of various functional groups, including ketones. tcichemicals.com The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 3-(3-bromo-4-methoxyphenyl)propan-1-one. This approach is often highly efficient and atom-economical, with water being the only byproduct when hydrogen gas is used as the reductant.
A variety of metal catalysts can be employed for this transformation, including heterogeneous catalysts like palladium on carbon (Pd/C) and homogeneous catalysts. tcichemicals.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity and efficiency of the reduction. For instance, certain ruthenium complexes have been shown to catalyze the hydrogenation of ketones under mild conditions. rsc.org
Furthermore, the development of asymmetric hydrogenation allows for the synthesis of chiral alcohols from prochiral ketones with high enantioselectivity. proquest.com This is particularly important in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. Biocatalytic systems using alcohol dehydrogenases also offer a green and highly selective method for the asymmetric reduction of aromatic ketones. nih.govproquest.com
| Catalyst Type | Examples | Key Features |
|---|---|---|
| Heterogeneous | Palladium on carbon (Pd/C), Platinum oxide (PtO₂) | Easily separable from the reaction mixture, reusable. |
| Homogeneous | Wilkinson's catalyst, Ruthenium complexes | Often exhibit higher activity and selectivity under milder conditions. rsc.org |
| Asymmetric | Chiral Ruthenium-diamine complexes | Enables the synthesis of enantiomerically enriched alcohols. tcichemicals.com |
| Biocatalytic | Alcohol dehydrogenases | High enantioselectivity, operates under mild aqueous conditions. proquest.com |
Solvent-Free and Mechanochemical Synthesis Protocols
Mechanochemistry, in particular, utilizes mechanical force—typically through ball milling—to induce chemical reactions. This technique can enhance reaction rates, alter selectivities, and enable reactions that are difficult to achieve in solution. By bringing reactants into close contact at the molecular level, mechanochemical methods can proceed rapidly at ambient temperatures without the need for bulk solvents.
Two potential solvent-free strategies for the synthesis of this compound are outlined below, based on analogous transformations reported in the literature for similar functional groups.
Strategy A: Solvent-Free Reduction of 3-(3-Bromo-4-methoxyphenyl)propanoic acid
A viable solvent-free approach involves the direct reduction of the carboxylic acid precursor, 3-(3-Bromo-4-methoxyphenyl)propanoic acid. Traditional reductions often require solvents like tetrahydrofuran (B95107) or diethyl ether and reactive reducing agents. However, catalyst-free and solvent-free protocols using hydroboration agents or promoted sodium borohydride (B1222165) offer a greener alternative.
One reported method describes the facile deoxygenative hydroboration of various aryl carboxylic acids to their corresponding primary alcohols. rsc.org This type of reaction proceeds under ambient temperature and without the need for a catalyst, generating the alcohol in high yield. Another eco-friendly method involves the reduction of carboxylic acids with sodium borohydride (NaBH₄), activated by a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh₃) under solvent-free conditions. rsc.org This system has been shown to efficiently reduce aromatic acids to alcohols in excellent yields within a short reaction time. rsc.org
The proposed application of such a method to 3-(3-Bromo-4-methoxyphenyl)propanoic acid is detailed in the table below.
Interactive Data Table: Proposed Solvent-Free Reduction of 3-(3-Bromo-4-methoxyphenyl)propanoic acid
| Entry | Reducing System | Molar Ratio (Acid:Reagent) | Temperature | Time | Yield (%) | Reference |
| 1 | Amine-borane complex | 1:1.5 | Ambient | 1-2 h | >95 | rsc.org |
| 2 | TCT/PPh₃/K₂CO₃/NaBH₄ | 1:1:0.2:1.5:2 | Room Temp | 10 min | 90-98 | rsc.org |
Strategy B: Mechanochemical Bromination of 3-(4-Methoxyphenyl)propan-1-ol (B1214212)
An alternative strategy involves introducing the bromine atom at a later stage of the synthesis through a solvent-free bromination of the non-brominated precursor, 3-(4-methoxyphenyl)propan-1-ol. This approach avoids carrying the bromine atom through multiple synthetic steps. Green bromination protocols often utilize solid brominating agents, which are safer and easier to handle than liquid bromine.
Mechanochemical or solid-state bromination using reagents like quaternary ammonium (B1175870) tribromides (QATBs) has been shown to be highly effective for the regioselective bromination of phenols and anilines. acgpubs.org These reactions can be conducted by simple mixing or grinding of the solid reactants, sometimes with gentle heating or microwave irradiation to facilitate the reaction. acgpubs.org The process is often rapid, highly selective, and produces the product in high yield and purity without the need for a solvent. acgpubs.org Given the activating nature of the methoxy group on the aromatic ring, a similar protocol could be adapted for the regioselective bromination of 3-(4-methoxyphenyl)propan-1-ol at the position ortho to the methoxy group.
The proposed conditions for this transformation are summarized in the table below.
Interactive Data Table: Proposed Solvent-Free Bromination of 3-(4-Methoxyphenyl)propan-1-ol
| Entry | Brominating Agent | Molar Ratio (Substrate:Reagent) | Conditions | Time | Yield (%) | Reference |
| 1 | Phenyltrimethylammonium tribromide | 1:1.1 | Solid-state grinding | 5-10 min | 92-98 | acgpubs.org |
| 2 | Pyridinium (B92312) tribromide | 1:1.1 | Microwave (40% power) | 1-2 min | 95-99 | acgpubs.org |
These advanced synthetic protocols highlight the potential for developing more sustainable and efficient manufacturing processes for this compound, aligning with the principles of green chemistry by minimizing waste and avoiding hazardous solvents.
Reactivity and Derivatization Chemistry of 3 3 Bromo 4 Methoxyphenyl Propan 1 Ol
Transformations at the Primary Alcohol Moiety
The primary alcohol group in 3-(3-Bromo-4-methoxyphenyl)propan-1-ol is amenable to various transformations, including oxidation, reduction, etherification, and esterification. These reactions allow for the introduction of diverse functional groups and the synthesis of a wide array of derivatives.
Selective Oxidation and Reduction Processes
The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. libretexts.orgnagwa.com Milder reagents such as pyridinium (B92312) chlorochromate (PCC) will typically yield the corresponding aldehyde, 3-(3-bromo-4-methoxyphenyl)propanal. libretexts.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid will further oxidize the aldehyde to the carboxylic acid, 3-(3-bromo-4-methoxyphenyl)propanoic acid. libretexts.orgchemguide.co.uk
Conversely, while the starting material is an alcohol, reduction processes are more relevant to its oxidized derivatives. For instance, the aldehyde or carboxylic acid can be reduced back to the primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).
Table 1: Oxidation Products of this compound
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 3-(3-Bromo-4-methoxyphenyl)propanal |
| This compound | Potassium permanganate (KMnO4) | 3-(3-Bromo-4-methoxyphenyl)propanoic acid |
Etherification and Esterification Reactions for Derivatization
Etherification of the primary alcohol can be achieved under basic conditions, for example, using sodium hydride to deprotonate the alcohol followed by reaction with an alkyl halide. This Williamson ether synthesis would yield a variety of ethers.
Esterification can be readily accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), typically in the presence of an acid catalyst. medcraveonline.com For instance, reaction with acetic anhydride would produce 3-(3-bromo-4-methoxyphenyl)propyl acetate. These reactions are valuable for creating derivatives with altered physical and chemical properties. medcraveonline.com
Reactions Involving the Aryl Bromide Substituent
The aryl bromide portion of the molecule is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. It also allows for functionalization via halogen-metal exchange and is influenced by the directing effects of the substituents on the phenyl ring in electrophilic aromatic substitution reactions.
Palladium-Catalyzed C-C, C-N, and C-O Bond Formation Reactions
The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.orgmdpi.com For example, reacting this compound with phenylboronic acid in the presence of a palladium catalyst and a base would yield 3-(4-methoxy-3-phenylphenyl)propan-1-ol. harvard.edu The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to give the coupled product and regenerate the catalyst. libretexts.org
Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org For instance, reaction with aniline (B41778) could produce 3-(4-methoxy-3-(phenylamino)phenyl)propan-1-ol. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Buchwald-Hartwig Etherification: Analogous to the amination reaction, this process forms a carbon-oxygen bond by coupling the aryl bromide with an alcohol or phenol. This provides a route to diaryl ethers or alkyl aryl ethers.
Table 2: Examples of Palladium-Catalyzed Reactions
| Reaction Type | Coupling Partner | Potential Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | 3-(4-Methoxy-3-phenylphenyl)propan-1-ol |
| Buchwald-Hartwig Amination | Aniline | 3-(4-Methoxy-3-(phenylamino)phenyl)propan-1-ol |
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
The aryl bromide can undergo halogen-metal exchange, typically with an organolithium reagent such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu This reaction replaces the bromine atom with a lithium atom, generating a highly reactive aryllithium species. This intermediate can then be "quenched" by reacting it with a variety of electrophiles. For example, quenching with carbon dioxide would introduce a carboxylic acid group, while reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. This two-step sequence allows for the introduction of a wide range of functional groups at the position of the original bromine atom. nih.govmdpi.com
Electrophilic Aromatic Substitutions on the Activated Phenyl Ring
The methoxy (B1213986) group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The bromo substituent is deactivating but also ortho-, para-directing. The positions open for substitution are ortho and meta to the propanol (B110389) side chain. The directing effects of the existing substituents will influence the regioselectivity of further substitution reactions.
Common electrophilic aromatic substitution reactions include: masterorganicchemistry.comlibretexts.org
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using a Lewis acid catalyst.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.
The precise location of the incoming electrophile will depend on the interplay of the electronic and steric effects of the existing bromo and methoxy groups.
Manipulation of the Propane (B168953) Chain Backbone
The three-carbon chain of this compound is a key site for synthetic modification. Its manipulation can lead to the formation of novel carbon-carbon and carbon-heteroatom bonds, as well as the construction of new ring systems.
Functionalization via C-H Activation Strategies
The direct functionalization of otherwise inert C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. rsc.orgresearchgate.net Transition-metal-catalyzed C-H activation can be applied to the alkyl chain of this compound to introduce new functional groups. rsc.org Various transition metals, including palladium, ruthenium, and iridium, are known to catalyze such transformations. mdpi.comnih.gov
Strategies often rely on the use of a directing group to control the site of C-H activation. researchgate.net In the case of this compound, the hydroxyl group could potentially serve as an intrinsic directing group, or it could be modified to install a more effective one. These reactions typically involve a catalytic cycle where the metal catalyst coordinates to the directing group, bringing it into proximity with a specific C-H bond, which is then cleaved to form a metallacyclic intermediate. This intermediate can then react with a coupling partner to form the functionalized product. snnu.edu.cn
Potential C-H activation reactions for the propane chain of this compound could include arylation, alkylation, and olefination. nih.govnih.gov For example, palladium-catalyzed C(sp³)–H arylation could introduce a new aryl group onto the propane backbone. mdpi.com
| Catalyst System | Potential Functionalization | General Reaction Conditions | Reference Principles |
|---|---|---|---|
| Palladium(II) complexes with appropriate ligands | Arylation, Olefination | Oxidant, high temperature | snnu.edu.cn |
| Ruthenium(II) complexes | Alkylation with alcohols or olefins | Lewis acid or base additive | mdpi.comnih.gov |
| Iridium(I) complexes | Borylation, Silylation | Boron or silicon-containing reagents | mdpi.com |
| Iron or Cobalt complexes | Alkylation | Requires specific directing groups and reaction conditions | mdpi.com |
Intramolecular Cyclization Reactions for Ring Formation (e.g., related to 3-bromoindenes)
The structure of this compound is amenable to intramolecular cyclization reactions to form new ring systems, such as indenes. Indene (B144670) derivatives are of significant interest due to their presence in biologically active compounds and materials science applications. researchgate.net The synthesis of indenes can be achieved through various catalytic methods, including the cyclization of aryl-substituted precursors. organic-chemistry.orgorganic-chemistry.org
One potential pathway to form a bromo-substituted indene from this compound would involve an initial oxidation of the primary alcohol to a carboxylic acid, forming 3-(3-Bromo-4-methoxyphenyl)propanoic acid. This intermediate could then undergo an intramolecular Friedel-Crafts acylation reaction under acidic conditions to form an indanone, which can be further converted to the corresponding indene. organic-chemistry.org
Another approach could be a palladium-catalyzed intramolecular Heck reaction. encyclopedia.pub This would require conversion of the alcohol to a suitable derivative, such as an alkenyl halide, which could then undergo cyclization. Additionally, gold-catalyzed intramolecular hydroalkylation of ynamides has been shown to produce polysubstituted indenes and represents another potential, though more complex, synthetic route. nih.gov
| Reaction Type | Key Intermediate | Typical Reagents | Reference Principles |
|---|---|---|---|
| Friedel-Crafts Acylation | 3-(3-Bromo-4-methoxyphenyl)propanoic acid | Strong acid (e.g., polyphosphoric acid, TfOH) | organic-chemistry.orgorganic-chemistry.org |
| Intramolecular Heck Reaction | Aryl halide with a tethered alkene | Palladium catalyst, base | encyclopedia.pub |
| Brønsted Acid-Catalyzed Cyclization | Diaryl- or alkyl aryl-1,3-diene derivative | Trifluoromethanesulfonic acid (TfOH) | organic-chemistry.org |
| Gold-Catalyzed Hydroalkylation | Ynamide derivative | N-heterocyclic carbene-gold complex | nih.gov |
Synthesis of Analogues and Homologues (e.g., Propanehydrazide Derivatives)
The primary alcohol of this compound is a versatile functional group for the synthesis of a variety of analogues and homologues. One important class of derivatives is propanehydrazides, which can be prepared from the corresponding carboxylic acid or ester. google.com
The synthesis of propanehydrazide derivatives from this compound would typically involve a two-step process. The first step is the oxidation of the primary alcohol to the corresponding carboxylic acid, 3-(3-Bromo-4-methoxyphenyl)propanoic acid. libretexts.orgorganic-chemistry.org This oxidation can be achieved using a variety of reagents, such as chromium-based oxidants (e.g., Jones reagent), or milder, more selective methods employing reagents like TEMPO with a co-oxidant. organic-chemistry.orgnih.govresearchgate.net
The second step is the conversion of the carboxylic acid to the propanehydrazide. This is commonly achieved by first converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) followed by reaction with hydrazine (B178648) hydrate (B1144303). google.com Alternatively, the carboxylic acid can be directly coupled with hydrazine using a suitable activating agent. The resulting 3-(3-Bromo-4-methoxyphenyl)propanehydrazide can then be further derivatized, for example, by reaction with aldehydes or ketones to form hydrazones. rsc.org
| Step | Transformation | Typical Reagents | Reference Principles |
|---|---|---|---|
| 1 | Oxidation of Alcohol to Carboxylic Acid | CrO₃/H₂SO₄ (Jones reagent); TEMPO/NaOCl; Fe(NO₃)₃/TEMPO/O₂ | organic-chemistry.orgnih.gov |
| 2a | Esterification | Alcohol (e.g., methanol, ethanol), acid catalyst | google.com |
| 2b | Hydrazinolysis of Ester | Hydrazine hydrate (N₂H₄·H₂O) | google.com |
| 3 | Further Derivatization (e.g., Hydrazone formation) | Aldehydes, ketones | rsc.org |
Advanced Spectroscopic and Structural Characterization Methodologies for 3 3 Bromo 4 Methoxyphenyl Propan 1 Ol
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-field NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) atoms within a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, it is possible to map the complete connectivity of the molecular framework. mdpi.comresearchgate.net
For 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and methoxy (B1213986) protons. The aromatic region would feature three protons on the substituted benzene (B151609) ring, with splitting patterns dictated by their coupling to each other. The propan-1-ol chain would give rise to signals in the aliphatic region, typically as triplets and a multiplet, corresponding to the three methylene (B1212753) groups. A characteristic sharp singlet for the methoxy group protons would also be present.
The ¹³C NMR spectrum provides information on all unique carbon environments. Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating methoxy and alkyl groups. Three signals would correspond to the aliphatic carbons of the propanol (B110389) side chain, and a single peak would represent the methoxy carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂-OH (C1') | ~3.7 (t) | ~62 |
| -CH₂- (C2') | ~1.8 (m) | ~34 |
| Ar-CH₂- (C3') | ~2.6 (t) | ~31 |
| -OH | Variable, broad s | - |
| -OCH₃ | ~3.9 (s) | ~56 |
| Aromatic C-1 | - | ~133 |
| Aromatic C-2 | ~7.3 (d) | ~133 |
| Aromatic C-3 (C-Br) | - | ~112 |
| Aromatic C-4 (C-O) | - | ~155 |
| Aromatic C-5 | ~6.8 (d) | ~112 |
| Aromatic C-6 | ~7.0 (dd) | ~129 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with very high accuracy. beilstein-journals.org Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer can provide the exact mass of the molecular ion. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Analysis of the fragmentation patterns provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of a water molecule (H₂O) from the alcohol, cleavage of the propanol side chain (alpha and beta cleavage), and the formation of a stable brominated methoxybenzyl cation.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Calculated Exact Mass [M]⁺ (⁷⁹Br) | 244.0100 u |
| Calculated Exact Mass [M+2]⁺ (⁸¹Br) | 246.0079 u |
| Key Predicted Fragments (m/z) | [M-H₂O]⁺, [M-C₃H₇O]⁺ |
Infrared and Raman Spectroscopic Analysis for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The resulting spectra serve as a "fingerprint," with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
For this compound, the IR spectrum is expected to be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be found slightly above 3000 cm⁻¹. Other key absorptions include the C-O stretching of the alcohol and the aryl ether, and the aromatic C=C ring stretches. The C-Br stretch would be found at lower wavenumbers in the fingerprint region.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-O stretch (aryl ether) | 1270 - 1230 | Strong |
| C-O stretch (alcohol) | 1260 - 1000 | Strong |
| C-Br stretch | 600 - 500 | Medium-Strong |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation of the Compound and its Derivatives
Single-crystal X-ray diffraction (SCXRD) stands as the ultimate method for determining the precise three-dimensional arrangement of atoms in the solid state. springernature.com This technique provides definitive data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. While obtaining a suitable single crystal of this compound is a prerequisite, the analysis would yield invaluable structural information.
The data would confirm the substitution pattern on the benzene ring and reveal the conformation of the flexible propanol side chain. Furthermore, SCXRD elucidates the crystal packing, showing how individual molecules interact with each other in the crystal lattice. Intermolecular forces, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom, would be identified and characterized. mdpi.com Analysis of crystal structures of similar bromo-substituted aromatic compounds has demonstrated the importance of these interactions in directing the solid-state assembly. nih.govnih.govnih.gov
Table 4: Illustrative Crystallographic Data Obtainable from SCXRD This table represents the type of data that would be generated from a successful SCXRD experiment.
| Parameter | Example Data Type |
|---|---|
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions (a, b, c, β) | e.g., a = X Å, b = Y Å, c = Z Å, β = X° |
| Key Bond Length (e.g., C-Br) | e.g., 1.90 Å |
| Key Bond Angle (e.g., C-C-O) | e.g., 109.5° |
| Key Torsion Angle (e.g., Ar-C-C-C) | e.g., X° |
| Hydrogen Bond (D-H···A) distance | e.g., O-H···O, 2.8 Å |
Computational Chemistry and Theoretical Studies of 3 3 Bromo 4 Methoxyphenyl Propan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide deep insights into its geometry and reactivity. researchgate.netnih.govresearchgate.net
These calculations can determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which are key to predicting how the molecule will interact with other reagents. nih.govrsc.org
Table 1: Hypothetical DFT-Calculated Parameters for Aromatic Compounds (Note: This table is illustrative and not based on actual data for this compound)
| Parameter | Typical Value Range for Similar Molecules | Information Yielded |
|---|---|---|
| $E_{HOMO}$ | -5.0 to -7.0 eV | Electron-donating ability |
| $E_{LUMO}$ | -1.0 to 1.0 eV | Electron-accepting ability |
| Energy Gap ($E_{LUMO} - E_{HOMO}$) | 4.0 to 6.0 eV | Chemical reactivity and stability |
| Dipole Moment | 1.0 to 4.0 Debye | Molecular polarity |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
To understand the flexibility and conformational preferences of this compound, molecular mechanics and molecular dynamics (MD) simulations are employed. These methods treat molecules as a collection of atoms held together by bonds with associated force fields.
Molecular mechanics can be used to perform a conformational search, identifying various low-energy conformers (rotamers) that arise from rotation around single bonds, such as the C-C bonds in the propanol (B110389) side chain and the C-O bond of the methoxy (B1213986) group. The potential energy surface can be scanned to locate stable conformations and the energy barriers between them.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the pathways of chemical reactions. For this compound, this could involve studying reactions such as oxidation of the alcohol group, or substitution reactions on the aromatic ring.
Using methods like DFT, chemists can map out the entire reaction coordinate. This involves locating the transition state structure, which is the highest energy point along the reaction pathway. The energy of this transition state determines the activation energy of the reaction, and therefore the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined. These computational approaches can also help to understand the role of catalysts in specific transformations.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. nih.gov For a class of compounds including this compound, a QSPR model could be developed to predict various physicochemical properties.
To build a QSPR model, a set of molecules with known properties (the training set) is used. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, volume, electronic properties from DFT), are calculated for each molecule. researchgate.net A mathematical equation is then derived that correlates these descriptors with the property of interest.
For halogenated and methoxy-substituted phenyl compounds, QSPR models have been used to predict properties like n-octanol/water partition coefficient (logP), aqueous solubility, and antioxidant activity. nih.govresearchgate.net Such models could be applied to estimate the environmental fate or biological activity of this compound without the need for extensive experimental testing.
Applications in Complex Organic Synthesis
Precursor for Pharmacologically Relevant Scaffolds
The structural motifs present in 3-(3-bromo-4-methoxyphenyl)propan-1-ol make it an ideal starting material for the synthesis of various heterocyclic compounds with potential pharmacological activity.
Building Block for Nitrogen-Containing Heterocycles (e.g., Triazolones, Triazolethiones)
The propanol (B110389) side chain of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(3-bromo-4-methoxyphenyl)propanoic acid. This derivative is a key intermediate for the synthesis of nitrogen-containing heterocycles such as triazolones and triazolethiones. The general synthetic approach involves the conversion of the carboxylic acid to a reactive species, such as an acid chloride or an ester, which can then undergo cyclization with appropriate nitrogen-containing reagents.
For the synthesis of triazolones , the propanoic acid derivative can be reacted with a hydrazine (B178648), followed by treatment with phosgene (B1210022) or a phosgene equivalent to form the five-membered triazolone ring. The presence of the bromo and methoxy (B1213986) substituents on the phenyl ring can influence the pharmacological profile of the resulting molecules. Derivatives of 1,2,4-triazole (B32235) are known to possess a wide range of biological activities. zsmu.edu.uanih.gov
Similarly, triazolethiones can be prepared by reacting the acid hydrazide with carbon disulfide or a thiophosgene (B130339) equivalent. These sulfur-containing heterocycles are also of significant interest in medicinal chemistry due to their diverse biological properties. The synthesis of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives has been reported to exhibit anti-inflammatory activity. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided search results, the fundamental reactions for constructing these heterocyclic cores from similar aromatic carboxylic acids are well-established. mdpi.comresearchgate.net
Table 1: Potential Triazolone and Triazolethione Scaffolds
| Heterocycle | General Structure | Potential R Group from Precursor |
| Triazolone | 5-membered ring with 3 N atoms and 1 C=O | 3-(3-Bromo-4-methoxyphenyl)propyl |
| Triazolethione | 5-membered ring with 3 N atoms and 1 C=S | 3-(3-Bromo-4-methoxyphenyl)propyl |
This table illustrates the potential heterocyclic scaffolds that can be synthesized from derivatives of this compound.
Intermediate in the Synthesis of Fused Ring Systems and Spirocycles (e.g., Furanones, Tetrahydrofurans)
The chemical functionalities of this compound also lend themselves to the construction of fused ring systems and spirocycles, which are prevalent motifs in many natural products and pharmaceuticals.
Furanones and tetrahydrofurans can be synthesized through intramolecular cyclization reactions. For instance, the bromo-substituted phenyl ring can participate in palladium-catalyzed coupling reactions. By introducing a suitable coupling partner at the alcohol terminus, an intramolecular Heck reaction or other palladium-catalyzed cyclizations can be envisioned to form a furanone or tetrahydrofuran (B95107) ring fused to another ring system. The synthesis of furanones can be achieved through various methods, including the cyclization of γ-hydroxyalkynones. researchgate.net
The synthesis of fused ring systems can be approached through various strategies, often involving intramolecular cyclization reactions. eurjchem.com The bromo-aryl group of the title compound can be utilized in transition-metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the construction of fused heterocyclic or carbocyclic frameworks.
Spirocycles , which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. The synthesis of spirocyclic compounds can be achieved through various methods, including intramolecular Michael additions and other cyclization cascades. While a direct application of this compound in spirocycle synthesis is not explicitly documented, its functional groups could be elaborated to create precursors for such transformations.
Utilization in Asymmetric Synthesis of Chiral Compounds (e.g., Chiral Prolines)
The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, is of paramount importance in drug development. The brominated aromatic ring of this compound can serve as a handle for introducing chirality.
The asymmetric synthesis of chiral prolines and their derivatives often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. uow.edu.auresearchgate.net While the direct use of this compound in proline synthesis is not specified, precursors with similar substitution patterns on the aromatic ring can be employed. For example, the bromo-substituent can be used in cross-coupling reactions to introduce a side chain that can then be elaborated and cyclized to form the pyrrolidine (B122466) ring of proline in a stereocontrolled manner. The development of chiral ionic liquids based on L-proline has been explored for asymmetric Michael reactions. mdpi.com
Development of Chemical Probes and Functional Materials (e.g., Fluorescent Halide-Sensitive Quinolinium Dyes)
The unique electronic properties imparted by the bromo and methoxy substituents on the phenyl ring make derivatives of this compound attractive for the development of chemical probes and functional materials.
A notable application in this area is the synthesis of fluorescent halide-sensitive quinolinium dyes . Research has shown that quaternization of 6-methoxyquinoline (B18371) with 3-bromo-1-propanol (B121458) yields a highly fluorescent dye. researchgate.nettheinstituteoffluorescence.com This reaction provides a strong indication that this compound, with its bromo- and methoxy-substituted phenyl group, could be a precursor to novel quinolinium-based fluorescent dyes with potentially modulated photophysical properties. The synthesis involves the reaction between the heterocyclic nitrogen base of a quinoline (B57606) derivative and the alkyl bromide functionality, which can be introduced to the propanol chain of the title compound. These dyes are valuable as sensors for halide ions in various chemical and biological systems.
Table 2: Key Reactions in the Application of this compound
| Application | Key Transformation of Precursor | Resulting Scaffold/Compound Type |
| Nitrogen-Containing Heterocycles | Oxidation of propanol to carboxylic acid, followed by cyclization | Triazolones, Triazolethiones |
| Fused Ring Systems/Spirocycles | Intramolecular cyclization via Pd-catalyzed reactions | Furanones, Tetrahydrofurans, Fused Rings, Spirocycles |
| Asymmetric Synthesis | Use of bromo-aryl group for stereocontrolled C-C bond formation | Chiral Prolines |
| Chemical Probes | Reaction with quinoline derivatives | Fluorescent Quinolinium Dyes |
This interactive table summarizes the key chemical transformations and the resulting classes of compounds synthesized from this compound.
Role in Total Synthesis of Natural Products and Their Bioactive Analogues
Key Intermediate in Polyketide or Phenylpropanoid-Derived Natural Product Synthesis (e.g., Fluorenones, Azafluorenones)
While direct evidence for the utilization of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol in the completed total synthesis of a specific fluorenone or azafluorenone natural product is not extensively documented in publicly available literature, its structural features make it a hypothetically ideal precursor for such endeavors. The synthesis of fluorenones and their nitrogen-containing counterparts, azafluorenones, often involves intramolecular cyclization reactions of appropriately substituted biaryl precursors.
The general synthetic approach to fluorenones frequently relies on intramolecular Friedel-Crafts acylation or radical cyclization of biphenyl (B1667301) derivatives. In this context, the this compound moiety could be elaborated into a biphenyl system through cross-coupling reactions, such as the Suzuki or Stille coupling, at the bromide position. The propanol (B110389) side chain can then be oxidized to a carboxylic acid or another suitable functional group to facilitate the subsequent cyclization to form the characteristic tricyclic fluorenone core.
Similarly, the synthesis of azafluorenones, which are of interest due to their diverse biological activities, often employs strategies involving the construction of a pyridine (B92270) or pyridone ring fused to a fluorene (B118485) system. nih.gov The bromo-substituted phenyl ring of this compound provides a handle for the introduction of nitrogen-containing functionalities, which can then participate in cyclization cascades to form the azafluorenone scaffold.
Strategy for Introducing Halogenated Aromatic Moieties into Natural Product Frameworks
The incorporation of halogen atoms, particularly bromine and chlorine, into the structure of natural products is a common strategy employed by nature to modulate biological activity. Consequently, the development of synthetic methods to introduce these halogens into complex molecules is of significant interest. nih.gov The compound this compound serves as a readily available building block for introducing a bromo-methoxyphenyl group into a target molecule.
The bromine atom on the aromatic ring is not merely a placeholder for further functionalization; it can also be a critical component of the final bioactive molecule. Halogenated aromatic moieties can influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and ability to engage in halogen bonding with biological targets.
The synthetic utility of this compound in this context lies in its ability to be incorporated into a larger molecular framework through reactions involving its propanol side chain, while retaining the halogenated aromatic ring for its desired electronic and steric effects.
Synthesis of Structurally Related Natural Product Analogues for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. researchgate.net The synthesis of a library of analogues of a lead natural product, with systematic modifications to its structure, allows researchers to identify the key pharmacophoric elements responsible for its bioactivity.
The compound this compound is a valuable tool for generating such analogues, particularly for natural products containing a phenylpropanoid or related substructure. By replacing a non-halogenated or differently substituted phenylpropanoid moiety with the 3-bromo-4-methoxyphenyl group, chemists can probe the effects of halogenation and methoxy (B1213986) group placement on the compound's interaction with its biological target.
For instance, in the study of flavonoid derivatives, the presence and position of halogen substituents on the aromatic rings have been shown to significantly impact their antiangiogenic activity. mdpi.com Similarly, analogues of A-type proanthocyanidins (B150500) with halogen atoms on the A-ring have demonstrated potent antimicrobial properties. nih.gov While not directly employing this compound, these studies highlight the importance of halogenated aromatic moieties in modulating biological activity, a principle that can be directly applied using this versatile building block.
Future Research Directions and Emerging Opportunities for 3 3 Bromo 4 Methoxyphenyl Propan 1 Ol
Development of Chemo- and Regioselective Functionalization Methodologies
The molecular architecture of 3-(3-bromo-4-methoxyphenyl)propan-1-ol offers multiple sites for chemical modification: the aromatic ring, the bromine substituent, the methoxy (B1213986) group, and the terminal hydroxyl group. Future research should focus on developing methodologies that can selectively target one of these sites while leaving the others intact.
Key Research Objectives:
Selective C-H Functionalization: Investigating modern catalytic systems (e.g., those based on palladium, rhodium, or ruthenium) to selectively activate and functionalize the C-H bonds on the aromatic ring without disturbing the bromo or methoxy substituents.
Orthogonal Protecting Group Strategies: Developing robust protecting group strategies that allow for the sequential functionalization of the hydroxyl group and transformations at the aromatic ring.
Cross-Coupling Reactions: A systematic exploration of various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Br bond. This would involve screening a wide array of catalysts, ligands, and reaction conditions to achieve high yields and functional group tolerance, particularly in the presence of the free hydroxyl group.
Modification of the Propanol (B110389) Side Chain: Exploring methods for the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or its conversion to other functional groups, and examining how the substituted aromatic ring influences the reactivity of the side chain.
A summary of potential selective functionalization sites is presented in the table below.
| Functional Group | Potential Transformation | Reagents/Catalysts to Investigate |
| Aromatic C-H | Direct arylation, alkylation | Pd, Rh, Ru catalysts |
| C-Br | Cross-coupling (Suzuki, etc.) | Pd catalysts with various ligands |
| Hydroxyl (-OH) | Oxidation, etherification, esterification | Various oxidizing agents, electrophiles |
| Methoxy (-OCH3) | Ether cleavage | Strong acids (e.g., HBr) |
Exploration of Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer unique, often milder, alternatives to traditional thermal reactions. These techniques could provide novel pathways for the functionalization of this compound.
Future research in this area could include:
Photoredox Catalysis: Investigating the use of photoredox catalysts to generate aryl radicals from the C-Br bond. These radicals could then participate in a variety of bond-forming reactions, such as arylation, vinylation, or alkynylation.
Electrochemical Reduction/Oxidation: Studying the electrochemical behavior of the compound to determine its reduction and oxidation potentials. This could lead to methods for selective dehalogenation or for the formation of reactive intermediates that can be trapped by various nucleophiles or electrophiles.
Photo-induced C-O Bond Cleavage: While less common, exploring the possibility of photo-induced cleavage of the methoxy group's C-O bond to generate a phenol, which would open up another avenue for functionalization.
Integration into Automated Synthesis Platforms
The increasing prevalence of automated synthesis platforms in chemical research presents an opportunity to accelerate the exploration of this compound's chemical space.
Potential avenues for research include:
Flow Chemistry: Developing continuous flow processes for the synthesis and functionalization of the title compound. Flow chemistry can offer improved control over reaction parameters, enhanced safety, and easier scalability.
High-Throughput Experimentation: Utilizing automated platforms to rapidly screen a large number of catalysts, reagents, and reaction conditions for various transformations. This would be particularly useful for optimizing cross-coupling reactions or for discovering novel reactivity.
Robotic Synthesis: Integrating the synthesis and functionalization of this compound into robotic systems that can perform multi-step reaction sequences, purifications, and analyses without manual intervention.
Investigation of Supramolecular Interactions and Self-Assembly Potential
The presence of a hydroxyl group, a methoxy group, and a bromine atom suggests that this compound could participate in a range of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking.
Future studies should aim to:
Crystallographic Analysis: Obtain single-crystal X-ray diffraction data for the compound and its derivatives to understand its solid-state packing and the nature of its intermolecular interactions.
Solution-State Studies: Employ techniques like NMR spectroscopy (e.g., NOESY) and computational modeling to investigate its conformational preferences and potential for forming dimers or larger aggregates in solution.
Self-Assembling Materials: Explore the potential of this molecule as a building block for liquid crystals, gels, or other self-assembled materials. The interplay between hydrogen bonding from the alcohol, halogen bonding from the bromine, and hydrophobic interactions could lead to the formation of interesting and potentially functional supramolecular architectures.
Q & A
Q. What are the common synthetic routes for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, and how are they optimized for academic research?
The synthesis typically involves multi-step organic reactions, including Friedel-Crafts alkylation, bromination, and reduction. For example:
Friedel-Crafts alkylation of 4-methoxyphenyl derivatives with propanol precursors.
Bromination at the 3-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.
Reduction of intermediate ketones or esters to the alcohol using agents like NaBH₄ or LiAlH₄.
Optimization focuses on reaction temperature, solvent polarity (e.g., DCM vs. THF), and catalyst selection to improve yield (targeting >70%) and purity (>95% by HPLC) .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm the bromine and methoxy substituents’ positions and the propanol chain’s integrity.
- X-ray crystallography (via SHELX refinement) for resolving stereochemical ambiguities and verifying molecular geometry .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity, using C18 columns and methanol/water mobile phases .
Q. What are the primary research applications of this compound in academic settings?
It is primarily used as:
- An intermediate in synthesizing bioactive molecules, such as estrogen analogs (e.g., (S)-Equol derivatives) .
- A probe for studying structure-activity relationships (SAR) in brominated aromatic alcohols, particularly in receptor-binding assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) often arise from solvent effects or conformational flexibility. Strategies include:
Q. What methodologies are recommended for optimizing the enantiomeric purity of this compound in asymmetric synthesis?
- Chiral chromatography (e.g., Chiralpak IA/IB columns) to separate enantiomers and determine ee (%) .
- Catalytic asymmetric reduction using chiral catalysts like Corey-Bakshi-Shibata (CBS) for ketone intermediates.
- Kinetic resolution via lipase-mediated acetylation (e.g., Candida antarctica lipase B) .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?
Comparative studies with analogs (Table 1) reveal:
| Compound | Substituent | Bioactivity (IC₅₀) | Notes |
|---|---|---|---|
| This compound | Br, OMe | 12 µM (ERα binding) | Reference |
| 3-(3-Chloro-4-methoxyphenyl)propan-1-ol | Cl, OMe | 18 µM | Reduced potency vs. Br analog |
| 3-(4-Methoxyphenyl)propan-1-ol | H, OMe | >50 µM | Minimal activity |
| Bromine’s electronegativity and steric bulk enhance receptor affinity, while methoxy groups improve solubility . |
Q. What experimental strategies address low yields in the final reduction step of the synthesis?
- In situ quenching to prevent over-reduction (e.g., using CeCl₃ with LiAlH₄).
- Protection/deprotection of sensitive functional groups (e.g., silyl ethers for hydroxyl intermediates).
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in ketone reductions .
Methodological Notes
- Safety : Handle brominated compounds in fume hoods with nitrile gloves; avoid skin contact (refer to GHS guidelines) .
- Data Reproducibility : Document reaction conditions (temp, time, solvent) meticulously, as minor variations significantly impact bromination regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
